molecular formula C5H7IO2 B2785260 (E)-Ethyl 3-iodoacrylate CAS No. 31930-37-7

(E)-Ethyl 3-iodoacrylate

Cat. No.: B2785260
CAS No.: 31930-37-7
M. Wt: 226.013
InChI Key: AELYFQSZXFFNGP-ONEGZZNKSA-N
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Description

. It belongs to the class of acrylates and is widely used as a reagent in laboratory synthesis. This compound plays a vital role in creating various chemical compounds and has applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Ethyl 3-iodoacrylate can be synthesized through the reaction of ethyl propiolate with sodium iodide. The reaction typically involves treating ethyl propiolate with sodium iodide in a suitable solvent, such as acetone or methanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-iodoacrylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be achieved using nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or esters.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of various substituted acrylates or other derivatives.

Scientific Research Applications

(E)-Ethyl 3-iodoacrylate finds extensive use in scientific research due to its versatility as a reagent. It is commonly employed in organic synthesis, particularly in the construction of complex molecules. Additionally, it is used in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical reactions makes it a valuable tool in the synthesis of biologically active compounds and polymers.

Mechanism of Action

The mechanism by which (E)-Ethyl 3-iodoacrylate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Methyl acrylate

  • Ethyl acrylate

  • Butyl acrylate

  • Propyl acrylate

Properties

IUPAC Name

ethyl (E)-3-iodoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELYFQSZXFFNGP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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